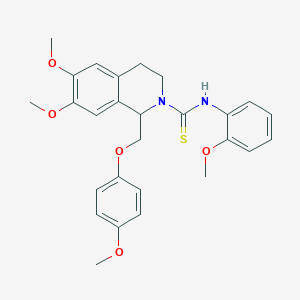![molecular formula C22H34N2O2 B11445867 N~2~-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide](/img/structure/B11445867.png)
N~2~-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylcarbonyl group and a 4-(propan-2-yl)phenyl group attached to the leucinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide typically involves the following steps:
Formation of the Cyclohexylcarbonyl Intermediate: The cyclohexylcarbonyl group can be introduced through the reaction of cyclohexanone with a suitable reagent such as oxalyl chloride, followed by treatment with an amine to form the corresponding amide.
Introduction of the 4-(propan-2-yl)phenyl Group: This step involves the reaction of 4-(propan-2-yl)phenylamine with a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Coupling with Leucine: The final step involves the coupling of the cyclohexylcarbonyl and 4-(propan-2-yl)phenyl intermediates with leucine using a coupling reagent like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of N2-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N~2~-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and analgesic agents.
Biological Studies: The compound can be used to study the interactions of amides with biological targets, such as enzymes and receptors.
Materials Science: It can be utilized in the design and synthesis of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N~2~-(cyclohexylcarbonyl)-N-[4-(methyl)phenyl]leucinamide: Similar structure but with a methyl group instead of a propan-2-yl group.
N~2~-(cyclohexylcarbonyl)-N-[4-(ethyl)phenyl]leucinamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
N~2~-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]leucinamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H34N2O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[4-methyl-1-oxo-1-(4-propan-2-ylanilino)pentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H34N2O2/c1-15(2)14-20(24-21(25)18-8-6-5-7-9-18)22(26)23-19-12-10-17(11-13-19)16(3)4/h10-13,15-16,18,20H,5-9,14H2,1-4H3,(H,23,26)(H,24,25) |
InChI Key |
LZJSLLGUQAGRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445811.png)
![8-(4-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445814.png)
![N-(2,4-dimethylphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11445819.png)
![N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11445820.png)
![4,4,8-trimethyl-15-methylsulfanyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11445829.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline](/img/structure/B11445832.png)

![Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate](/img/structure/B11445837.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11445846.png)
![N-Cyclopentyl-4-[(1-{[(5-methyl-1H-pyrazol-3-YL)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)methyl]cyclohexane-1-carboxamide](/img/structure/B11445850.png)
![6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11445854.png)
![ethyl 6-(4-tert-butylbenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11445858.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11445861.png)
